molecular formula C15H16N2O4S B2529015 ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate CAS No. 735335-60-1

ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate

Cat. No.: B2529015
CAS No.: 735335-60-1
M. Wt: 320.36
InChI Key: JNFYSHGFPHMVJC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiazolidines, esters

Mechanism of Action

The mechanism of action of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties. The structural formula can be summarized as follows:

  • Molecular Formula: C13_{13}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: 270.33 g/mol

Overview of Studies

Recent research has highlighted the antimicrobial efficacy of thiazolidine derivatives, including this compound. A study published in PubMed evaluated a series of thiazolidine derivatives against various bacterial and fungal strains. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

Case Study: Antifungal Activity

A notable study focused on the antifungal properties of thiazolidinone derivatives demonstrated that certain compounds exhibited potent activity against phytopathogenic fungi. For instance, one derivative showed an EC50_{50} value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating strong antifungal potential .

The biological activity of thiazolidine derivatives is often attributed to their ability to inhibit key enzymatic pathways in microbial cells. Docking studies suggest that these compounds can effectively bind to target proteins involved in cell wall synthesis and metabolic processes, thereby disrupting microbial growth .

Table 1: Summary of Antimicrobial Activity of Thiazolidine Derivatives

Compound NameMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Bacterial
Compound 4pNot specifiedNot specifiedAntifungal
Ethyl Thiazolidine DerivativeVaries by strainVaries by strainAntimicrobial

Safety and Toxicity Profile

While the antimicrobial properties are promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity assessments have indicated that some thiazolidine derivatives exhibit cytotoxic effects on human cancer cell lines, suggesting a potential dual role as both antimicrobial agents and anticancer drugs . Further studies are necessary to establish safe dosage levels and therapeutic indices.

Properties

IUPAC Name

ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYSHGFPHMVJC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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